molecular formula C42H68O13 B10780539 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10780539
M. Wt: 781.0 g/mol
InChI Key: WRYJYFCCMSVEPQ-UHFFFAOYSA-N
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Description

This compound is a highly complex glycoside characterized by a triterpenoid core (dodecahydropicen moiety) linked to multiple sugar units. The structure includes hydroxyl, hydroxymethyl, and methyl groups, which confer distinct solubility and reactivity profiles. The dodecahydropicen backbone suggests structural similarities to saponins or steroidal glycosides, which are known for membrane-disrupting properties .

Properties

IUPAC Name

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJYFCCMSVEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities that are being explored in various fields of biomedical research. This article provides an overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of triterpenoids and glycosides characterized by multiple hydroxyl groups and a complex carbon skeleton. The presence of multiple hydroxymethyl groups suggests potential interactions with biological macromolecules and pathways.

Antioxidant Activity

Research has indicated that compounds similar to this structure exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells by neutralizing free radicals. Studies have shown that triterpenoids can enhance the body's antioxidant defenses by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties. Triterpenoids can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in various inflammatory diseases . This activity is particularly relevant in chronic conditions like arthritis and cardiovascular diseases.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic studies have shown that similar compounds can interfere with cell cycle progression and promote programmed cell death through pathways involving p53 and caspases .

Cardiovascular Benefits

Some research indicates that triterpenoid compounds may improve cardiovascular health by enhancing endothelial function and reducing blood pressure. They may also exert protective effects against atherosclerosis by modulating lipid profiles and reducing arterial inflammation .

Case Studies

  • Case Study on Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related triterpenoid significantly reduced oxidative stress markers in diabetic rats when administered at a dose of 50 mg/kg body weight for four weeks .
  • Clinical Trials for Anti-inflammatory Activity : A clinical trial assessed the efficacy of a triterpenoid extract containing similar compounds for treating chronic venous insufficiency. Patients reported significant improvements in symptoms after 12 weeks of treatment compared to the placebo group .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReferences
AntioxidantInhibition of free radicals; upregulation of SOD ,
Anti-inflammatoryInhibition of COX/LOX; reduction of cytokine production ,
AnticancerInduction of apoptosis; modulation of cell cycle ,
CardiovascularImprovement of endothelial function; lipid modulation ,

Scientific Research Applications

The compound 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential applications across various fields. This article explores its scientific research applications based on current findings and documented case studies.

Structure and Composition

The molecular formula of the compound is C₄₃H₇₂O₁₄ with a molecular weight of approximately 813 g/mol. The structure includes multiple hydroxyl groups that contribute to its biological activity and solubility in water. The extensive branching and functional groups suggest potential interactions with biological systems.

Pharmacological Potential

The compound's structure suggests potential pharmacological applications. Research indicates that similar compounds with multiple hydroxyl groups exhibit significant biological activities including:

  • Antioxidant Properties : Compounds rich in hydroxyl groups can scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that polyphenolic compounds can reduce inflammation markers in various models .

Biological Studies

Due to its structural complexity, the compound could serve as a valuable tool in biological studies:

  • Cell Signaling : Investigations into how such compounds interact with cellular receptors can provide insights into their roles in signaling pathways.
  • Drug Delivery Systems : The ability to modify the compound for targeted delivery of therapeutic agents is an area of ongoing research.

Cosmetic Applications

Given its potential antioxidant and anti-inflammatory properties, this compound may find applications in cosmetic formulations aimed at improving skin health:

  • Skin Protection : Formulations containing similar compounds have been shown to protect against UV radiation and promote skin repair.
  • Moisturizing Agents : The hydrophilic nature of the compound can enhance moisture retention in skin care products.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of structurally similar compounds. Results indicated that these compounds significantly reduced oxidative stress markers in vitro and improved cell viability under oxidative conditions .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on related compounds demonstrated their effectiveness in inhibiting pro-inflammatory cytokines in human cell lines. This suggests that the compound could be beneficial in developing treatments for inflammatory diseases .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound contains eight hydroxyl groups (as per PubChem’s hydrogen bond donor count ), which participate in reactions such as acetylation, oxidation, and glycosidic bond formation. Key reactions include:

Reaction Type Conditions/Reagents Products References
Acetylation Acetic anhydride, pyridineAcetylated derivatives at hydroxyl sites, enhancing lipophilicity
Oxidation Jones reagent (CrO₃/H₂SO₄)Ketone or carboxylic acid formation at secondary/primary hydroxyl groups
Etherification Alkyl halides, baseAlkoxy derivatives for functionalization
  • Structural basis : The SMILES string (PubChem ) reveals hydroxyl groups on the oxane (sugar) rings and the dodecahydropicen moiety, providing multiple sites for modification.

Glycosidic Bond Hydrolysis

The glycosidic linkages between the dodecahydropicen aglycone and sugar units are susceptible to hydrolysis:

Reaction Type Conditions Products References
Acid-catalyzed HCl (dilute), heatCleavage into dodecahydropicen alcohol and monosaccharides
Enzymatic β-GlucosidasesSite-specific hydrolysis for metabolic studies
  • Mechanistic insight : The lability of these bonds under acidic conditions aligns with typical glycoside behavior .

Stability and Degradation

The compound’s stability is influenced by its functional groups and storage conditions:

Factor Effect Evidence References
Temperature Decomposition above 25°CStorage recommendation: 2–8°C under inert atmosphere
Oxidative Stress Degradation via radical-mediated pathwaysHigh hydroxyl group count increases susceptibility
pH Sensitivity Instability in strongly acidic/basic conditions due to glycosidic cleavageStructural similarity to labile glycosides

Functionalization of the Dodecahydropicen Moiety

The triterpenoid-like dodecahydropicen core may undergo reactions typical of steroidal frameworks:

Reaction Type Reagents Products References
Epoxidation mCPBA (meta-chloroperbenzoic acid)Epoxide formation at double bonds
Hydrogenation H₂, Pd/CSaturation of double bonds, altering conformational flexibility
  • Computational support : The XLogP3 value of 3.1 indicates moderate hydrophobicity, suggesting compatibility with nonpolar reagents.

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler glycosides due to steric effects from the hexamethyl and hydroxymethyl substituents:

Feature This Compound Simpler Glycosides (e.g., Quercetin glycosides)
Hydroxyl Reactivity Slower acetylation due to steric hindranceFaster reactions at accessible hydroxyl groups
Glycosidic Stability Enhanced stability from bulky aglyconeHigher lability in acidic environments

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with chromenobenzodioxocin derivatives (e.g., compounds 10B–10E in ), which exhibit:

  • Glycosidic linkages : Both contain oxygenated cyclic ethers (oxane rings) and hydroxylated aromatic systems.
  • Steric complexity : Multiple chiral centers and substituents (e.g., methyl, hydroxymethyl) influence conformational stability and intermolecular interactions .

Table 1: Structural Comparison

Feature Target Compound Chromenobenzodioxocin Derivatives (e.g., 10B–10E) Triterpenoid Saponins (e.g., Populus spp.)
Core structure Dodecahydropicen Methanochromeno-benzodioxocin Oleanane or ursane-type triterpenes
Sugar units Oxane-based oligosaccharides None Glucose, rhamnose, or xylose
Key substituents Hexamethyl, hydroxymethyl Nitro, dihydroxyphenyl Phenylpropenoids, glycerides
Bioactivity Hypothesized antimicrobial Cytotoxic, enzyme inhibitory Anti-inflammatory, antioxidant
Source Likely marine/plant-derived Synthetic Populus leaf buds
References
Functional and Pharmacological Differences
  • Solubility : The target compound’s hydroxymethyl and hydroxyl groups enhance water solubility compared to less-polar triterpenes from Populus buds .
  • Receptor binding: Unlike simpler phenylpropenoids (e.g., in Origanum vulgare), the glycosidic linkages in this compound may enable specific interactions with biological targets, such as ribosomes or membrane proteins, akin to trichothecene toxins studied via NMR .
  • Synthetic accessibility: Chromenobenzodioxocin derivatives () are synthetically modified to include nitro groups, which are absent in the naturally derived target compound. This modification alters redox properties and toxicity profiles .
Analytical Challenges
  • NMR characterization : Solid-state NMR (ssNMR) is critical for resolving hydrogen-bonding interactions in complex glycosides, as demonstrated in trichothecene studies . The target compound’s methyl and hydroxymethyl groups would require advanced ssNMR techniques for full conformational analysis.
  • Chromatographic profiling : Similar to Populus bud extracts (), 2D-HPTLC or LC-MS would be necessary to resolve its multicomponent structure and quantify trace impurities .

Q & A

Q. How should researchers design experiments to synthesize this complex glycoside derivative efficiently?

Methodological Answer: Use statistical Design of Experiments (DoE) to optimize reaction variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical interactions between parameters like hydroxyl group reactivity and steric hindrance from hexamethyl substituents . Pair this with real-time monitoring (e.g., HPLC or FTIR) to track intermediate formation and adjust conditions dynamically.

Q. What techniques are recommended for characterizing the compound’s physical and chemical properties?

Methodological Answer: Employ a multi-modal approach :

  • X-ray crystallography for absolute stereochemistry confirmation.
  • High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, 2D-COSY/HSQC) to resolve overlapping signals from hydroxyl and methyl groups.
  • Thermogravimetric analysis (TGA) to assess thermal stability, as melting points (e.g., ~215°C ) may vary due to polymorphism. Cross-validate results with computational models (e.g., density functional theory for vibrational spectra) .

Q. How can initial stability studies be structured under standard laboratory conditions?

Methodological Answer: Conduct accelerated stability testing by exposing the compound to controlled stressors:

  • Humidity : 75% RH at 40°C for 4 weeks to evaluate hydrolytic degradation of glycosidic bonds.
  • Light : UV-Vis irradiation to test photolytic susceptibility of phenolic hydroxyl groups.
  • pH extremes : Buffer solutions (pH 2–12) to identify acid/base-sensitive regions (e.g., ester or ether linkages) .

Advanced Research Questions

Q. How can computational methods improve reaction pathway optimization for this molecule?

Methodological Answer: Integrate quantum chemical reaction path searches (e.g., via DFT or ab initio calculations) to map energetically feasible pathways. For example, calculate activation barriers for glycosylation steps involving the hexamethylpicenyl moiety. Combine this with machine learning to predict optimal solvent-catalyst pairs, reducing trial-and-error experimentation by >50% .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

Methodological Answer: Apply systematic cross-validation :

  • Compare dynamic vapor sorption (DVS) data with computational solubility parameters (Hansen solubility spheres) to address discrepancies.
  • Use synchrotron-based XRD to detect polymorphic forms that may explain melting point variations.
  • Publish raw datasets with metadata (e.g., crystallization solvents, heating rates) to enable reproducibility .

Q. How can researchers investigate the compound’s reactivity under non-ambient conditions (e.g., high pressure or cryogenic temperatures)?

Methodological Answer: Design in situ reaction monitoring systems :

  • Use high-pressure NMR or Raman spectroscopy to track structural changes during pressurization (e.g., 1–5 kbar).
  • For cryogenic studies, couple low-temperature X-ray diffraction with molecular dynamics (MD) simulations to model conformational flexibility of the dodecahydropicenyl core .

Q. What advanced methodologies are suitable for ecological risk assessment when toxicological data is limited?

Methodological Answer: Leverage in silico toxicology platforms :

  • Apply Quantitative Structure-Activity Relationship (QSAR) models to predict acute toxicity (e.g., LC50 for aquatic organisms).
  • Use molecular docking to assess potential interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. How can AI-driven automation enhance purification of this compound from complex reaction mixtures?

Methodological Answer: Implement closed-loop chromatographic systems with AI-guided peak detection:

  • Train neural networks on historical HPLC/MS data to predict elution profiles of byproducts.
  • Optimize mobile-phase gradients in real time using reinforcement learning algorithms, reducing solvent waste by 30–40% .

Data Contradiction & Validation

Q. How should conflicting data on the compound’s hydrodynamic radius be addressed?

Methodological Answer: Perform multi-angle light scattering (MALS) coupled with size-exclusion chromatography (SEC) to measure absolute molecular size. Cross-reference with small-angle X-ray scattering (SAXS) to resolve discrepancies caused by aggregation or solvent effects .

Q. What statistical frameworks are recommended for reconciling divergent reaction yields in published syntheses?

Methodological Answer: Apply Bayesian meta-analysis to integrate yield data across studies, weighting results by experimental rigor (e.g., purity of starting materials, use of inert atmospheres). Use sensitivity analysis to identify critical variables (e.g., reaction time, catalyst purity) contributing to variability .

Methodological Resources

  • Experimental Design : CRDC classifications (e.g., RDF2050112 for reactor design ).
  • Computational Tools : COMSOL Multiphysics for simulating mass transfer in glycosylation reactions .
  • Data Validation : ASTM standards for reporting crystallographic and spectroscopic data .

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